molecular formula C12H9F2N3O2 B2725821 2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile CAS No. 1197808-91-5

2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

Cat. No.: B2725821
CAS No.: 1197808-91-5
M. Wt: 265.22
InChI Key: DLPJXADGQFZJGZ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a difluorophenyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile typically involves the reaction of 2,4-difluoroaniline with other reagents under controlled conditions. One common method includes the use of amidrazones, which are oxidized using manganese dioxide (MnO2) in dry dichloromethane (CH2Cl2) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like MnO2.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The difluorophenyl group allows for substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: MnO2 in dry CH2Cl2.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the compound under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolidinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The difluorophenyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both fluorine atoms and the imidazolidinone ring contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-(2,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-12(8-3-2-7(13)6-9(8)14)10(18)17(5-4-15)11(19)16-12/h2-3,6H,5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPJXADGQFZJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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